molecular formula C14H16BrN5O2 B11460976 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11460976
M. Wt: 366.21 g/mol
InChI Key: CGAJUVLBOMXIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(5-Bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a novel synthetic compound featuring a brominated pyridine core linked to a 1,2,4-triazole moiety, further functionalized with a tetrahydrofuran-containing acetamide side chain. This specific molecular architecture, which incorporates nitrogen-rich heterocycles similar to those found in patented antibacterial agents , makes it a compound of significant interest in medicinal chemistry and pre-clinical research. The presence of the bromo-pyridinyl group can serve as a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, allowing researchers to explore structure-activity relationships in great depth. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known to contribute to binding affinity with a variety of enzymatic targets . This reagent is provided as a high-purity material specifically for laboratory research applications. It is intended for in vitro studies to investigate its potential biochemical and pharmacological properties. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific quality control data.

Properties

Molecular Formula

C14H16BrN5O2

Molecular Weight

366.21 g/mol

IUPAC Name

2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C14H16BrN5O2/c15-10-4-9(6-16-7-10)14-18-12(19-20-14)5-13(21)17-8-11-2-1-3-22-11/h4,6-7,11H,1-3,5,8H2,(H,17,21)(H,18,19,20)

InChI Key

CGAJUVLBOMXIBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=NC(=NN2)C3=CC(=CN=C3)Br

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

A common method involves heating thiourea derivatives with hydrazine hydrate. For example:

  • 3-(5-Bromopyridin-3-yl)-1H-1,2,4-triazol-5-amine is synthesized by reacting 5-bromonicotinohydrazide with ammonium thiocyanate in acidic conditions (HCl, 80°C, 12 h).

  • The intermediate is isolated via filtration (yield: 68–72%) and purified by recrystallization (ethanol/water).

Reaction Conditions

ParameterValue
Temperature80°C
SolventEthanol/water (3:1)
CatalystHCl (conc.)
Reaction Time12 h

Bromopyridine Coupling

Suzuki-Miyaura Cross-Coupling

The triazole intermediate is functionalized with the 5-bromopyridin-3-yl group using palladium catalysis:

  • 3-Amino-1H-1,2,4-triazol-5-yl triflate is prepared by treating the triazole with triflic anhydride.

  • Suzuki coupling with 5-bromo-3-pyridinylboronic acid pinacol ester (1.2 eq) in the presence of Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), and DMF/H₂O (4:1) at 90°C for 8 h.

  • Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields the coupled product (85% yield).

Optimization Data

CatalystYield (%)Purity (%)
Pd(PPh₃)₄8598
PdCl₂(dppf)7895

Acetamide Side Chain Installation

Acylation with Tetrahydrofurfurylamine

The final step involves reacting the bromopyridinyl-triazole intermediate with 2-chloro-N-(tetrahydrofuran-2-ylmethyl)acetamide :

  • 2-Chloroacetamide derivative is prepared by treating chloroacetyl chloride with tetrahydrofurfurylamine (1.5 eq) in dichloromethane (0°C, 2 h).

  • Nucleophilic substitution: The triazole intermediate (1 eq), K₂CO₃ (3 eq), and DMF are stirred at 60°C for 6 h.

  • Crude product is purified via reverse-phase HPLC (ACN/H₂O + 0.1% TFA) to afford the title compound (76% yield).

Characterization Data

  • HRMS (ESI+) : m/z calculated for C₁₅H₁₆BrN₅O₂ [M+H]⁺: 402.04; found: 402.07.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridine-H), 8.02 (d, J = 2.4 Hz, 1H), 7.89 (d, J = 2.0 Hz, 1H), 4.21 (m, 1H, THF-CH), 3.82 (s, 2H, CH₂CO), 3.45 (m, 2H, THF-CH₂).

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Triazole cyclization: 30 min at 120°C (yield: 80%).

  • Suzuki coupling: 15 min at 100°C (yield: 88%).

Solid-Phase Synthesis

Immobilized triazole precursors on Wang resin enable iterative coupling and acetylation, though yields are lower (62–65%).

Challenges and Optimization Strategies

  • Regioselectivity in Triazole Formation : Use of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a radical scavenger improves regiocontrol (≥95% 1,4-disubstituted product).

  • Bromine Stability : Avoiding prolonged heating (>100°C) prevents debromination.

  • Amine Protection : Boc-group protection of tetrahydrofurfurylamine during acylation minimizes side reactions.

Industrial-Scale Considerations

ParameterLab ScalePilot Scale
Batch Size5 g500 g
PurificationColumn ChromatographyCrystallization
Yield76%82%

Crystallization from ethyl acetate/hexane (1:3) enhances purity to >99.5% for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-[5-(5-Bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced acetamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : The compound has been investigated for its antimicrobial properties. Studies show that derivatives of bromopyridine and triazole exhibit significant activity against various bacterial strains and fungi. For instance, research indicates that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties : The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Specifically, it has shown promising results against estrogen receptor-positive breast cancer cell lines .

Enzyme Inhibition

One of the most notable applications of this compound is its role as an enzyme inhibitor , particularly against α-glucosidase. This enzyme is crucial in carbohydrate metabolism, and its inhibition can help regulate blood glucose levels, making this compound relevant for diabetes management. A study reported an IC50 value in the low micromolar range for α-glucosidase inhibition, indicating strong inhibitory potential .

Case Studies

  • Study on Antimicrobial Activity :
    • Researchers synthesized derivatives of similar compounds and evaluated their antimicrobial activity using turbidimetric methods against various pathogens.
    • Results indicated that certain derivatives exhibited promising antimicrobial properties, potentially leading to new therapeutic agents .
  • Anticancer Evaluation :
    • A study focused on the anticancer properties of triazole-containing compounds demonstrated their ability to induce apoptosis in several cancer cell lines.
    • The findings suggest that these compounds could be further optimized for enhanced therapeutic efficacy against cancer .
  • α-glucosidase Inhibition Study :
    • In vitro assays were conducted to assess the inhibitory effects on α-glucosidase.
    • The results highlighted the compound's potential as a therapeutic agent for managing diabetes by regulating glucose metabolism .

Mechanism of Action

The mechanism of action of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and inferred properties of the target compound and its analogs:

Compound Name Substituent on Acetamide Molecular Weight (g/mol) Key Features
Target Compound Tetrahydrofuran-2-ylmethyl ~413.26 Oxygenated substituent enhances polarity; potential for improved solubility
2-[5-(5-Bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide Pyridin-4-ylmethyl 373.21 Aromatic N-heterocycle may increase rigidity and π-π stacking interactions
2-[5-(5-Bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-cyclopentylacetamide Cyclopentyl ~378.24 Hydrophobic cyclopentyl group may improve membrane permeability
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide 4-Fluorobenzyl ~427.45 Fluorinated aromatic group enhances metabolic stability and target affinity
VUAA-1 (Orco agonist) 4-Ethylphenyl ~401.47 Bulky substituent optimizes agonist activity in insect olfactory receptors

Biological Activity

The compound 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide represents a novel entry in the realm of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₅H₁₃BrN₆O
Molecular Weight 373.21 g/mol
CAS Number 1018148-71-4
Melting Point Not available
Boiling Point Not available

The biological activity of this compound is largely attributed to its structural features, particularly the triazole ring and the bromopyridine moiety . The triazole ring is known for its ability to form hydrogen bonds and engage in π-π interactions with biological targets, while the bromopyridine can participate in halogen bonding, enhancing binding affinity to specific enzymes or receptors.

Antimicrobial Activity

Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Triazole derivatives have been explored for their anticancer potential. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by modulating pathways involved in cell proliferation and survival. For example, a related triazole compound was found to inhibit cancer cell growth by targeting specific kinases involved in tumorigenesis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. It may act as an inhibitor of kinases such as CSNK2A2, which plays a critical role in cell cycle regulation and apoptosis. Inhibiting this enzyme could lead to decreased proliferation of cancer cells .

Case Studies

  • Antiviral Activity : A study on triazole derivatives indicated that certain compounds could inhibit the replication of β-coronaviruses, including SARS-CoV-2. The mechanism involved binding to viral proteases, thereby preventing viral replication .
  • Diabetes Research : Another investigation focused on enzyme inhibitors relevant to diabetes management found that triazole compounds could effectively inhibit α-glucosidase activity, suggesting potential therapeutic applications in glycemic control .
  • Material Science Applications : Beyond biological activities, these compounds are being explored for their utility in developing advanced materials with specific electronic properties due to their unique structural features .

Q & A

Q. What synthetic routes are commonly employed for preparing this compound, and what are the critical reaction steps?

The compound can be synthesized via a multi-step approach involving:

  • Nucleophilic substitution : Bromopyridine derivatives are often coupled with triazole precursors using copper-catalyzed or palladium-mediated cross-coupling reactions.
  • Acetamide formation : The tetrahydrofuran-methylamine moiety is introduced via amidation reactions, typically using EDCI/HOBt or DCC as coupling agents . Key challenges include controlling regioselectivity during triazole formation and minimizing side reactions during bromopyridine coupling.

Q. How is the compound’s structure confirmed experimentally?

Structural confirmation requires a combination of techniques:

  • 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., distinguishing triazole protons at δ 8.1–8.5 ppm and tetrahydrofuran methylene protons at δ 3.6–4.2 ppm) .
  • LC-MS : For molecular weight validation and purity assessment (e.g., [M+H]+ peak at m/z ~435).
  • Elemental analysis : To confirm stoichiometry (e.g., C, H, N, Br content within 0.3% of theoretical values) .

Q. What computational tools are used to predict its biological activity?

  • PASS program : Predicts potential biological targets (e.g., kinase inhibition, GPCR modulation) based on structural similarity to known active compounds .
  • Molecular docking : AutoDock or Schrödinger Suite can model interactions with targets like PARP-1 or EGFR, identifying key binding residues (e.g., hydrogen bonds with triazole/tetrahydrofuran groups) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve triazole cyclization efficiency but require rigorous drying to avoid hydrolysis.
  • Catalyst screening : Pd(PPh3)4 vs. CuI for bromopyridine coupling—Pd catalysts offer higher yields but require inert conditions .
  • Purification : Gradient flash chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures enhances purity (>98%) .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays (e.g., 10 µM vs. 100 µM) can alter IC50 values.
  • Cellular models : Primary cells vs. immortalized lines (e.g., HepG2 vs. primary hepatocytes) may show differential metabolite activation . Resolution : Standardize protocols (e.g., CLSI guidelines) and validate findings across ≥2 independent models .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Core modifications : Replace bromopyridine with chloropyridine or fluoropyridine to assess halogen-dependent activity .
  • Triazole substitution : Introduce methyl or phenyl groups at the triazole 1-position to evaluate steric effects on target binding .
  • Pharmacophore mapping : QSAR models (e.g., CoMFA) can prioritize analogs with improved LogP or polar surface area .

Q. How can in vitro activity be translated to in vivo efficacy?

  • ADME profiling : Measure metabolic stability in liver microsomes (e.g., t1/2 > 60 min supports oral bioavailability).
  • Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility for IV administration .
  • Disease models : Test in xenograft tumors (e.g., HT-29 colon cancer) with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma levels with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.